![molecular formula C17H12ClFN2O2 B2740437 1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 895651-09-9](/img/structure/B2740437.png)

1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

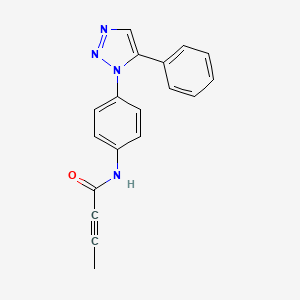

1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione, also known as CFMP, is a pyrazine derivative that has been extensively studied for its potential therapeutic applications. CFMP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the biosynthesis of pyrimidine nucleotides. DHODH inhibition has been shown to have anti-inflammatory, immunomodulatory, and antiproliferative effects, making CFMP a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

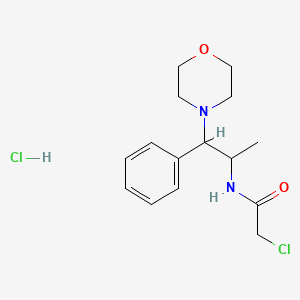

Gastroesophageal Reflux Disease (GERD) Treatment

TAK-438 was selected as a drug candidate for treating GERD, a condition characterized by acid reflux from the stomach into the esophagus. Unlike traditional proton pump inhibitors (PPIs), TAK-438 exhibits more potent efficacy and longer duration of action. It inhibits the H⁺,K⁺-ATPase enzyme, reducing gastric acid secretion and providing relief to GERD patients .

Peptic Ulcer Therapy

Peptic ulcers, caused by Helicobacter pylori infection or excessive acid production, can be debilitating. TAK-438’s potent acid-blocking properties make it a promising therapeutic option for peptic ulcers. Its extended duration of action ensures sustained relief for patients .

Acid-Related Diseases Beyond GERD and Ulcers

TAK-438’s versatility extends beyond GERD and peptic ulcers. It may be effective in managing other acid-related conditions, such as Zollinger-Ellison syndrome, gastritis, and stress-induced mucosal damage .

Potassium-Competitive Acid Blocker (P-CAB) Research

TAK-438 belongs to a class of P-CABs that selectively inhibit the H⁺,K⁺-ATPase pump in the stomach lining. Researchers continue to explore its mechanism of action and potential applications in acid-related disorders .

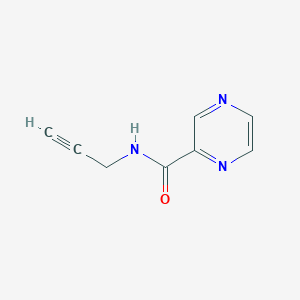

Chemical Synthesis and Medicinal Chemistry

Scientists study TAK-438’s structure-activity relationship (SAR) to optimize its pharmacological properties. Its pyrrole scaffold and fluorinated phenyl groups contribute to its potency and selectivity. Researchers aim to design novel derivatives with improved efficacy and safety profiles .

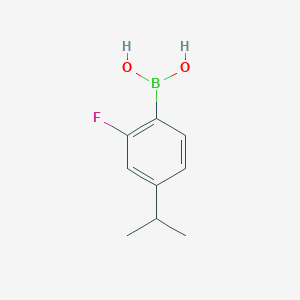

Organic Synthesis and Boron Chemistry

TAK-438 contains a boron atom (trifluoroborate group). Boron-containing compounds play crucial roles in organic synthesis, catalysis, and materials science. Researchers investigate TAK-438’s reactivity and explore its potential as a building block for other boron-based molecules .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-13-5-3-6-14(10-13)21-9-8-20(16(22)17(21)23)11-12-4-1-2-7-15(12)19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYUYYVJUQPOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2740357.png)

![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)

![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)

![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)